3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
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Description
“3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a chemical compound. It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of this compound involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Diuretic Activity : A related compound, biphenyl benzothiazole-2-carboxamide derivative, has been synthesized and shown to exhibit diuretic activity in vivo. This highlights the potential pharmacological applications of similar benzofuran carboxamide derivatives in medical research (Yar & Ansari, 2009).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including benzofuran-2-carboxamides, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, suggesting a role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity : Compounds such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
Poly(ADP-ribose) Polymerase-1 Inhibitors : Benzofuran-7-carboxamides have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 inhibitors, with various derivatives synthesized and evaluated. This demonstrates the versatility of benzofuran carboxamides in medicinal chemistry (Lee et al., 2012).
N-Linked Carbohydrates Derivatives : Research into derivatives from N-linked glycans, including those with benzamide structures, offers insights into their electrospray and collision-induced dissociation fragmentation spectra, contributing to analytical chemistry and biochemistry fields (Harvey, 2000).
Novel Water-Soluble Poly(m-benzamide)s : Synthesis of chain-growth polycondensations of 3-aminobenzoic acid derivatives demonstrates the potential of benzamides in creating novel materials with applications in nanotechnology and materials science (Sugi et al., 2006).
properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-7-11-17(12-8-15)23(27)26-21-19-5-3-4-6-20(19)29-22(21)24(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQTFZWPFHEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
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